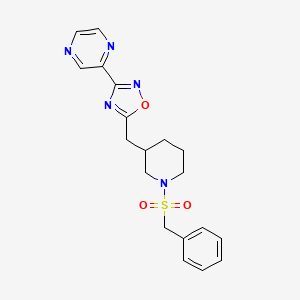

5-((1-(Benzylsulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-[(1-benzylsulfonylpiperidin-3-yl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c25-28(26,14-15-5-2-1-3-6-15)24-10-4-7-16(13-24)11-18-22-19(23-27-18)17-12-20-8-9-21-17/h1-3,5-6,8-9,12,16H,4,7,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDHEMYFOBYGLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-((1-(Benzylsulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a novel derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are known for their potential in medicinal chemistry, exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial activities. This article aims to explore the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a piperidine ring substituted with a benzylsulfonyl group and a pyrazine moiety linked to an oxadiazole ring. The unique combination of these functional groups contributes to its biological activity.

Chemical Formula: C₁₈H₁₈N₄O₂S

Molecular Weight: 358.43 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines.

These results demonstrate that the compound exhibits potent cytotoxic effects, comparable to established chemotherapeutic agents.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have assessed its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Pseudomonas aeruginosa | 0.8 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

The mechanism underlying the biological activity of oxadiazole derivatives often involves the inhibition of key enzymes and pathways associated with cancer proliferation and microbial resistance. For instance, studies have indicated that these compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival . Additionally, they may disrupt microbial cell wall synthesis through interference with penicillin-binding proteins (PBPs) .

Case Studies

- Anticancer Efficacy in Animal Models : In a study involving murine models implanted with human cancer cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, showcasing its potential in vivo efficacy .

- Synergistic Effects with Existing Antibiotics : A combination therapy involving this compound and conventional antibiotics demonstrated enhanced antibacterial activity against resistant strains of bacteria, suggesting its utility in overcoming antibiotic resistance .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the oxadiazole family, which is known for its diverse biological activities. The oxadiazole ring system contributes to the compound's stability and reactivity, making it a valuable scaffold in drug design. The presence of the benzylsulfonyl and piperidine moieties enhances its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 5-((1-(Benzylsulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole possess activity against various bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 5-Oxadiazole derivative | 25 | Staphylococcus aureus |

| 5-Oxadiazole derivative | 62.5 | Mycobacterium tuberculosis |

Anticancer Activity

The compound shows promise in cancer research as well. Oxadiazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, certain modifications to the oxadiazole structure have led to enhanced cytotoxicity against various cancer cell lines.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. Compounds similar to the one have demonstrated significant inhibition of COX enzymes, which are critical mediators in inflammatory processes.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Oxadiazole derivative | 0.140 | 0.007 |

Case Study 1: Antimicrobial Efficacy

A study by Ningegowda et al. synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activity against Mycobacterium tuberculosis. One particular compound demonstrated an MIC of 62.5 μg/mL, indicating strong potential for further development as an anti-tuberculosis agent .

Case Study 2: Cancer Cell Inhibition

In another study, researchers investigated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. Modifications on the oxadiazole ring led to increased apoptosis rates in tested cells compared to standard chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

- 5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole (CAS 1706106-28-6) :

This analog replaces the benzylsulfonyl group with a 2,6-difluorophenylsulfonyl moiety. The electron-withdrawing fluorine atoms may enhance metabolic stability and alter receptor affinity compared to the benzylsulfonyl group . - 5-(1-(4-Chlorobenzyl)piperidin-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (6k): Lacks the sulfonyl group but features a 4-chlorobenzyl-piperidine and 4-chlorophenyl-oxadiazole.

Substituent Variations on the Oxadiazole Ring

- 5-Phenyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole (14) :

A simpler analog with phenyl at the 5-position instead of the benzylsulfonyl-piperidinylmethyl group. It exhibits a lower molecular weight (MW: 242.2 vs. 421.4) and melting point (143–145°C vs. unreported), suggesting reduced complexity and possibly weaker biological activity . - 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) :

Features a thiophene and trifluoromethylphenyl group. This compound demonstrated apoptosis-inducing activity in cancer cells, highlighting the importance of electronegative substituents for bioactivity .

Piperidine-Modified Analogs

- 3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride :

The unmodified piperidine lacks sulfonyl or benzyl groups, reducing steric bulk and hydrophobicity. This may limit membrane permeability compared to the target compound . - 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole: A minimalistic analog with methyl and piperidine groups.

Structural and Functional Analysis

Key Structural Features Influencing Activity

- Benzylsulfonyl Group : Enhances hydrogen-bond acceptor capacity via the sulfonyl oxygen, improving target binding. The benzyl group may increase lipophilicity, aiding cellular uptake .

- Pyrazin-2-yl Substituent : The nitrogen atoms in pyrazine facilitate π-π stacking and dipole interactions, common in kinase inhibitors and antiviral agents .

- Piperidine Spacer : Provides conformational flexibility, allowing optimal positioning of substituents for target engagement .

Comparative Physicochemical Properties

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-((1-(benzylsulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole?

Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Prepare the benzylsulfonyl-piperidine intermediate via sulfonylation of piperidine derivatives using benzylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2: Functionalize the piperidine ring at the 3-position with a methyl group via alkylation or reductive amination.

- Step 3: Couple the oxadiazole core (1,2,4-oxadiazole) using a cyclization reaction between amidoximes and activated carboxylic acid derivatives (e.g., pyrazine-2-carbonyl chloride). Palladium-catalyzed cross-coupling may optimize regioselectivity .

- Validation: Monitor reaction progress with TLC or HPLC (using ammonium acetate buffer, pH 6.5, as in chromatographic methods) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- NMR (¹H/¹³C): Confirm the presence of pyrazine protons (δ 8.5–9.5 ppm) and benzylsulfonyl groups (δ 7.3–7.5 ppm for aromatic protons; δ 3.5–4.0 ppm for piperidine methylene) .

- HPLC-MS: Employ C18 columns with acetonitrile/water gradients and mass spectrometry to verify molecular weight (e.g., [M+H]+ peak) .

- Elemental Analysis: Match calculated and observed C, H, N, S percentages to confirm stoichiometry .

Advanced: What strategies mitigate instability of the oxadiazole ring under varying pH or temperature conditions?

Answer:

- pH Stability: Test the compound in buffered solutions (pH 2–10) using UV-Vis spectroscopy. Oxadiazoles are prone to hydrolysis under strongly acidic/basic conditions; stabilize with lyophilization or inert storage (argon atmosphere) .

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., observe stability up to 160°C, similar to related oxadiazoles) .

- Storage: Store at –20°C in amber vials to prevent photodegradation and moisture ingress .

Advanced: How can computational modeling predict binding interactions of this compound with biological targets?

Answer:

- Docking Studies: Use software like AutoDock Vina to simulate interactions with receptors (e.g., kinases or GPCRs). Focus on the pyrazine ring’s π-π stacking and the sulfonyl group’s hydrogen-bonding potential .

- MD Simulations: Run molecular dynamics (GROMACS/AMBER) to assess stability of ligand-receptor complexes over 100 ns trajectories. Validate with experimental IC50 data from enzyme inhibition assays .

Basic: What are the key structural motifs influencing this compound’s bioactivity?

Answer:

- Oxadiazole Core: Enhances metabolic stability and serves as a bioisostere for ester/carbamate groups .

- Pyrazine Substituent: Facilitates π-stacking with aromatic residues in enzyme active sites .

- Benzylsulfonyl-Piperidine: Improves solubility and membrane permeability via sulfonyl hydrophilicity and piperidine conformational flexibility .

Advanced: How to resolve contradictions in bioactivity data across different assay platforms?

Answer:

- Assay Optimization: Compare results from fluorescence-based vs. radiometric assays. For example, discrepancies in IC50 values may arise from fluorescent dye interference with the pyrazine moiety .

- Control Experiments: Include reference compounds (e.g., known kinase inhibitors) to normalize inter-assay variability .

- Orthogonal Validation: Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics measurement .

Advanced: What synthetic modifications improve selectivity for a target enzyme?

Answer:

- Piperidine Substitution: Introduce electron-withdrawing groups (e.g., -CF₃) at the benzylsulfonyl position to enhance selectivity for hydrophobic enzyme pockets .

- Pyrazine Functionalization: Replace pyrazine with pyridazine to alter hydrogen-bonding patterns, reducing off-target effects .

- Oxadiazole Isosteres: Test 1,3,4-thiadiazole analogs to modulate electronic properties and steric bulk .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation: Conduct reactions in fume hoods due to potential sulfonyl chloride byproduct toxicity .

- Waste Disposal: Neutralize acidic/basic waste with appropriate buffers before disposal .

Advanced: How can researchers quantify trace impurities in synthesized batches?

Answer:

- HPLC-DAD/ELSD: Use high-resolution chromatography (C18 column, 0.1% TFA in mobile phase) to detect impurities ≥0.1%. Compare retention times with spiked standards .

- NMR Spectroscopy: Apply ¹H-NMR with relaxation delay (D1 ≥ 5 sec) to identify low-abundance impurities via integration .

Advanced: What mechanistic insights explain the compound’s anticonvulsant or kinase-inhibitory activity?

Answer:

- Enzyme Inhibition: The pyrazine and oxadiazole moieties likely chelate Mg²⁺ ions in ATP-binding pockets of kinases, mimicking adenine interactions .

- Metabolic Stability: The benzylsulfonyl group reduces cytochrome P450-mediated oxidation, prolonging half-life in vivo .

- In Vivo Models: Validate efficacy in rodent seizure models (e.g., maximal electroshock test) with dose-dependent response studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.